[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine

Physicochemical profiling Medicinal chemistry SAR probe design

[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine (CAS 1094236-09-5) is a substituted benzylamine building block with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol. Its structure features a meta-fluorine on the phenyl ring and a meta-pyridyl (pyridin-3-yloxy) ether linkage, combining an electron-withdrawing fluorine with a hydrogen-bond-capable pyridine nitrogen.

Molecular Formula C12H11FN2O
Molecular Weight 218.231
CAS No. 1094236-09-5
Cat. No. B2927350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine
CAS1094236-09-5
Molecular FormulaC12H11FN2O
Molecular Weight218.231
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=C(C=C(C=C2)CN)F
InChIInChI=1S/C12H11FN2O/c13-11-6-9(7-14)3-4-12(11)16-10-2-1-5-15-8-10/h1-6,8H,7,14H2
InChIKeyJMUZAAYESOWFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine: Chemical Identity, Procurement Parameters, and Class Context for Research Sourcing


[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine (CAS 1094236-09-5) is a substituted benzylamine building block with molecular formula C₁₂H₁₁FN₂O and molecular weight 218.23 g/mol . Its structure features a meta-fluorine on the phenyl ring and a meta-pyridyl (pyridin-3-yloxy) ether linkage, combining an electron-withdrawing fluorine with a hydrogen-bond-capable pyridine nitrogen . This compound belongs to the arylbenzylamine class, which has attracted attention in medicinal chemistry for phosphodiesterase-4 (PDE4) inhibition with potential neuroprotective applications [1]. It is commercially supplied by Enamine Ltd. and distributed through Fujifilm Wako, typically at ≥95% purity . Regulatory notification under the ECHA C&L Inventory classifies it as Acute Tox. 4 (H302), Skin Corr. 1C (H314), and STOT SE 3 (H335), requiring appropriate handling protocols during procurement [2].

Why [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine Cannot Be Replaced by Generic Benzylamine or Non-Fluorinated Pyridyloxy Analogs


The 3-fluoro-4-(pyridin-3-yloxy) substitution pattern creates a unique electronic and topological fingerprint that cannot be replicated by simple benzylamine, 3-fluorobenzylamine, or the non-fluorinated (4-(pyridin-3-yloxy)phenyl)methanamine (CAS 685533-76-0). The meta-fluorine withdraws electron density from the phenyl ring (Hammett σₘ = +0.34), altering the basicity of the benzylic amine (predicted pKa shift of approximately −0.3 to −0.5 units vs. the non-fluorinated analog) and modulating the electron density at the pyridyl ether oxygen [1]. The pyridin-3-yloxy (meta-pyridyl) connectivity provides distinct hydrogen-bond geometry compared to the pyridin-2-yloxy or pyridin-4-yloxy isomers, which can critically affect target binding orientation—as evidenced by SAR studies in kinase and PDE4 inhibitor programs where pyridyl positional isomerism determined inhibitor potency [2][3]. Furthermore, the benzylic amine serves as a synthetic handle for amide coupling, reductive amination, or urea formation in library synthesis, while the fluorinated aromatic ring provides a spectroscopic probe (¹⁹F NMR) for reaction monitoring and metabolic stability assessment . Substituting any of these three structural features—fluorine position, pyridyl connectivity, or amine substitution—yields a chemically distinct entity with different reactivity, physicochemical properties, and biological recognition [3].

Quantitative Differentiation Evidence for [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine Across Comparator Dimensions


Meta-Fluorine Substituent Effects on Amine Basicity and Reactivity vs. Non-Fluorinated and ortho/para-Fluoro Analogs

The 3-fluoro substituent in the target compound exerts a meta electron-withdrawing effect (Hammett σₘ = +0.34) that reduces the benzylic amine pKa relative to the non-fluorinated analog (4-(pyridin-3-yloxy)phenyl)methanamine (CAS 685533-76-0) [1]. This pKa depression is estimated at 0.3–0.5 log units based on the well-characterized difference between benzylamine (pKa ≈ 9.34) and 3-fluorobenzylamine (pKa ≈ 9.0), supported by empirical fragment-based SAR studies where meta-fluorobenzylamine is the preferred reagent for probing meta-fluorine effects on biological activity [2]. The target compound also provides a ¹⁹F NMR handle (δ ≈ −115 ppm for aryl-F) absent in the non-fluorinated analog, enabling direct reaction monitoring and quantitative purity assessment without derivatization .

Physicochemical profiling Medicinal chemistry SAR probe design

Pyridin-3-yloxy vs. Pyridin-2/4-yloxy Positional Isomerism: Bioactivity Consequences in mGluR5 Antagonism

The pyridin-3-yloxy (meta-pyridyl) connectivity in the target compound provides a specific hydrogen-bond acceptor geometry distinct from the pyridin-2-yloxy and pyridin-4-yloxy isomers. In a structurally related chemotype—2-{2-[4-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine (CHEMBL186089)—the pyridin-3-yloxy motif contributed to mGluR5 antagonism with an IC₅₀ of 737 nM in a Ca²⁺ flux assay using glutamate (10 μM) as agonist [1]. While the target compound is a primary amine building block rather than an elaborated inhibitor, this data demonstrates that the pyridin-3-yloxy linkage is embedded in pharmacologically validated chemical space. By contrast, literature precedent in kinase and PDE4 programs shows that shifting pyridyl connectivity from 3- to 2- or 4-position frequently results in >10-fold potency loss due to altered hinge-binding or allosteric pocket interactions [2][3].

GPCR modulation Neurological disorders Fragment-based drug discovery

Benzylic Amine Reactivity and Synthetic Utility vs. Aniline and Phenolic Analogs in Parallel Library Synthesis

The target compound's benzylic amine (pKa ≈ 9.0) is significantly more nucleophilic than the corresponding aniline analog, 3-fluoro-4-(pyridin-3-yloxy)aniline (CAS 742682-78-6), where the aniline nitrogen has a pKa ≈ 4.6–5.0 due to conjugation with the aromatic ring . This pKa difference of ~4 log units translates to >1,000-fold higher free amine concentration under standard amide coupling conditions (pH 8–9), enabling faster reaction kinetics and higher yields in HATU/DIC-mediated couplings without requiring excess nucleophile [1]. Furthermore, the benzylic CH₂ spacer reduces steric hindrance at the reacting center compared to the α-methyl analog 1-[3-fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine (CAS 1094325-05-9), potentially improving coupling efficiency with sterically demanding carboxylic acid partners .

Parallel synthesis Amide coupling Building block procurement

GHS Hazard Profile and Procurement Handling Requirements vs. Structurally Simpler Benzylamine Analogs

The target compound carries a more stringent hazard classification than simple benzylamine analogs. Under the ECHA C&L Inventory, it is classified as Acute Tox. 4 (H302: Harmful if swallowed), Skin Corr. 1C (H314: Causes severe skin burns and eye damage), and STOT SE 3 (H335: May cause respiratory irritation) [1]. Benzylamine (CAS 100-46-9), by contrast, is typically classified only as Flam. Liq. 3 (H226) and Acute Tox. 4 (H302/H312/H332) without the skin corrosion hazard [2]. This means that procurement of the target compound necessitates corrosion-resistant storage containers, mandatory use of chemical-resistant gloves (e.g., butyl rubber, ≥0.3 mm thickness), eye protection, and local exhaust ventilation—requirements that may exceed standard laboratory SOPs for simpler benzylamines. The skin corrosion classification (Category 1C) specifies that corrosive effects occur within 1–4 hours of exposure, mandating immediate access to safety showers and eyewash stations [1].

Laboratory safety Procurement compliance Risk assessment

Commercial Availability, Pricing Tier, and Supply Chain Differentiation vs. Analog Building Blocks

The target compound is commercially available through Enamine Ltd. (distributed by Fujifilm Wako) at the following price points: 100 mg at ¥36,600 (~$250 USD), 1 g at ¥138,200 (~$940 USD), scaling to 10 g at ¥592,300 (~$4,030 USD) as of 2026 . At 95% minimum purity (Biosynth/CymitQuimica), the cost per gram places it in the specialty building block tier, approximately 5–10× more expensive than the simpler 3-fluorobenzylamine (CAS 100-82-3, ~$50–100/g from major suppliers) and 2–3× more costly than the non-fluorinated analog 4-(pyridin-3-yloxy)benzylamine (CAS 685533-76-0, ~$300–500/g) . The compound is classified as a 'Discontinued' product under the Biosynth brand (CymitQuimica listing), indicating potential supply constraints that may necessitate alternative supplier qualification or custom synthesis arrangements for long-term projects . Fujifilm Wako provides cold storage (refrigerated) shipping conditions, adding logistics costs for international procurement .

Chemical procurement Supply chain Cost analysis

PDE4 Inhibitor Chemical Space Mapping: Arylbenzylamine Scaffold Positioning vs. Rolipram and FCPR Series

The arylbenzylamine chemotype, of which the target compound is a core building block, has been systematically explored as PDE4 inhibitors with neuroprotective potential [1]. In the Tang et al. (2019) series, arylbenzylamine derivatives bearing pyridin-3-amine side chains demonstrated mid-nanomolar PDE4B1 inhibition (compounds 11r and 11s: Imax = 93% and 90% partial inhibition, respectively) and protected SH-SY5Y neuroblastoma cells from MPP⁺-induced apoptosis more effectively than the classic PDE4 inhibitor rolipram [1]. Compound 11r achieved 8.20% oral bioavailability—a ~7-fold improvement over the predecessor compound FCPR03 (1.23%) [1]. While the target compound itself has not been directly assayed in these systems, its 3-fluoro-4-(pyridin-3-yloxy)benzylamine scaffold provides the identical aryl ether connectivity and benzylic amine handle used to elaborate the active 11r/11s series, positioning it as a structurally proximal starting point for PDE4 inhibitor optimization . This contrasts with the catechol ether scaffold of rolipram, which carries established emetic liability, and the FCPR series, which lacks the pyridin-3-yloxy motif [2].

PDE4 inhibition Neuroprotection Parkinson's disease models

Evidence-Backed Application Scenarios for Procuring [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine


PDE4 Inhibitor Lead Optimization for Neuroprotection in Parkinson's Disease Models

Procure this building block to synthesize elaborated arylbenzylamine analogs targeting PDE4B1/D7 isoforms, where the 3-fluoro-4-(pyridin-3-yloxy) scaffold has demonstrated mid-nanomolar potency (Imax = 90–93% partial inhibition) and improved oral bioavailability (F = 8.20%, 7-fold over FCPR03) in published series [1]. The benzylic amine serves as the coupling point for introducing diverse amide/sulfonamide substituents that modulate PDE4 subtype selectivity and CNS penetration. The ¹⁹F NMR handle enables quantitative monitoring of coupling efficiency and final compound purity.

mGluR5 Antagonist Fragment Elaboration for GPCR Drug Discovery

Use this compound as a core fragment for mGluR5 antagonist programs, leveraging the validated pyridin-3-yloxy pharmacophore that contributed to IC₅₀ = 737 nM activity in elaborated tetrazole-containing analogs [2]. The primary benzylic amine enables direct diversification via amide coupling, reductive amination, or urea formation to explore substituent effects on mGluR5 binding affinity and selectivity over other group I mGlu receptors. The meta-fluorine provides a metabolic soft spot that can be retained or replaced based on microsomal stability data.

Kinase Inhibitor Scaffold Hybridization Incorporating 3-Fluoro-4-(pyridinyloxy)aniline Pharmacophores

Incorporate this benzylamine building block into hybrid kinase inhibitor design, drawing on the established precedent of 3-fluoro-4-(pyridinyloxy)phenyl motifs in clinical candidates such as BMS-777607 (Met kinase inhibitor) [3]. Unlike the aniline counterpart (CAS 742682-78-6), the benzylic amine's higher pKa (Δ ≈ +4 units) provides superior nucleophilicity for coupling to heterocyclic carboxylic acids under standard HATU/DIC conditions, reducing reaction times and improving yields in parallel library synthesis. The compound's Skin Corr. 1C classification necessitates dedicated corrosion-resistant synthesis workstations [4].

Physicochemical Probe for Meta-Fluorine Effects in Fragment-Based Drug Design

Deploy this compound as a matched molecular pair (MMP) partner with the non-fluorinated analog (4-(pyridin-3-yloxy)phenyl)methanamine (CAS 685533-76-0) to isolate the contribution of meta-fluorine substitution to target binding, cellular permeability, and metabolic stability . The predicted pKa depression (Δ ≈ −0.3 to −0.5) and increased lipophilicity (ΔlogP ≈ +0.3 to +0.5 from fluorine substitution) allow systematic evaluation of fluorine walk SAR without altering the pyridyl ether connectivity. The ¹⁹F NMR handle facilitates quantitative protein-ligand binding measurements via ¹⁹F T₂ relaxation or chemical shift perturbation experiments.

Quote Request

Request a Quote for [3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.